N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and a chloro-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a nitrophenyl group through nucleophilic substitution reactions.
Acylation: The functionalized piperazine is then acylated with an acetamide derivative to introduce the acetamide group.
Substitution: The chloro-dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-aminophenyl)-1-piperazinyl]acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-piperazinyl]acetamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide is unique due to the presence of both a nitrophenyl group and a chloro-dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5/c1-29-18-12-17(19(30-2)11-16(18)21)22-20(26)13-23-7-9-24(10-8-23)14-3-5-15(6-4-14)25(27)28/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEWPWGJSCBSTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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